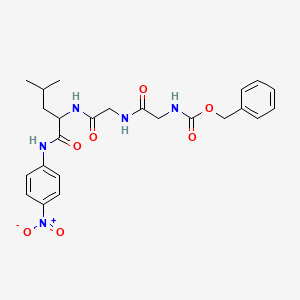

Z-Gly-Gly-Leu-pNA

Description

BenchChem offers high-quality Z-Gly-Gly-Leu-pNA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Gly-Gly-Leu-pNA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H29N5O7 |

|---|---|

Molecular Weight |

499.5 g/mol |

IUPAC Name |

benzyl N-[2-[[2-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C24H29N5O7/c1-16(2)12-20(23(32)27-18-8-10-19(11-9-18)29(34)35)28-22(31)14-25-21(30)13-26-24(33)36-15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,30)(H,26,33)(H,27,32)(H,28,31) |

InChI Key |

IHRYETONKBXGOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Dossier: Z-Gly-Gly-Leu-pNA

Characterization, Kinetic Application, and Assay Validation

Executive Summary

Z-Gly-Gly-Leu-pNA (Carbobenzoxy-Glycyl-Glycyl-L-Leucine-4-nitroanilide) is a highly specific chromogenic substrate designed for the kinetic characterization of neutral metalloproteases (e.g., Thermolysin, Bacillus neutral proteases) and subtilisin-like serine proteases .

Unlike general protease substrates (e.g., casein), Z-Gly-Gly-Leu-pNA allows for the precise determination of kinetic constants (

Chemical & Physical Profile

| Property | Specification |

| Chemical Name | N-Carbobenzoxy-Glycyl-Glycyl-L-Leucine-p-Nitroanilide |

| Common Abbreviation | Z-GGL-pNA |

| CAS Number | 53046-98-3 |

| Molecular Formula | |

| Molecular Weight | 499.52 g/mol |

| Solubility | Insoluble in water. Soluble in DMSO, DMF, or Methanol (>10 mM). |

| Appearance | White to off-white powder |

| Purity Requirement | >98% (HPLC) for kinetic assays |

| Storage | -20°C, desiccated. Protect from light. |

Structural Logic

-

Z-Group (N-terminal Protection): The Benzyloxycarbonyl (Z) group blocks the N-terminus. This prevents degradation by aminopeptidases (which require a free amino group) and mimics the internal peptide bonds of natural protein substrates, forcing the enzyme to act as an endopeptidase.

-

Gly-Gly Spacer: Provides conformational flexibility, allowing the bulky Z-group to remain outside the active site cleft while positioning the Leucine residue correctly.

-

Leucine (P1 Position): Specifically targets the S1 hydrophobic binding pocket of subtilisins and thermolysins.

-

pNA (Reporter): The para-nitroanilide group is linked via an amide bond. Upon cleavage, it acts as a leaving group.

Mechanism of Action

The assay relies on the amidolytic activity of the protease. The enzyme recognizes the Leucine residue at the P1 position. Hydrolysis of the amide bond between Leucine and the p-nitroaniline moiety results in a colorimetric shift.

Reaction Stoichiometry:

Signal Detection:

-

Substrate Absorbance: Negligible at >400 nm.

-

Product (pNA) Absorbance: Strong absorbance peak at 405–410 nm .[1]

-

Quantification: The rate of yellow color formation is directly proportional to enzyme activity.[2]

Mechanistic Pathway Visualization

Figure 1: Enzymatic hydrolysis pathway. The rate-limiting step is typically the deacylation or release of pNA (

Validated Experimental Protocol

Objective: Determine the specific activity of a Subtilisin or Thermolysin sample.

Reagent Preparation

-

Assay Buffer (Critical): 50 mM Tris-HCl, 10 mM

, pH 7.5 at 37°C.-

Why Calcium? Subtilisin and Thermolysin are calcium-dependent/stabilized. Lack of

leads to rapid autolysis and loss of activity.

-

-

Substrate Stock (20 mM): Dissolve 10 mg of Z-Gly-Gly-Leu-pNA in 1.0 mL of 100% DMSO .

-

Note: Do not dissolve directly in buffer; it will precipitate.

-

-

Enzyme Solution: Dilute enzyme in cold Assay Buffer immediately before use to roughly 0.1–0.5 Units/mL.

Assay Workflow

| Step | Reagent | Volume (Test) | Volume (Blank) | Notes |

| 1 | Assay Buffer | 2.80 mL | 2.90 mL | Pre-warm to 37°C. |

| 2 | Substrate Stock | 0.10 mL | 0.10 mL | Final conc: ~0.69 mM. |

| 3 | Equilibration | -- | -- | Mix and incubate at 37°C for 3 min. |

| 4 | Enzyme Solution | 0.10 mL | 0.00 mL | Initiates reaction.[3] |

| 5 | Measurement | -- | -- | Record |

Assay Logic Diagram

Figure 2: Step-by-step kinetic assay workflow ensuring blank subtraction.

Data Analysis & Calculations

The Extinction Coefficient ( )

The molar extinction coefficient of p-nitroaniline is pH and temperature-dependent.

-

Standard Value:

. -

Self-Validation: For high-precision work, generate a pNA standard curve in your specific assay buffer. Do not rely solely on literature values.

Activity Calculation

Calculate the change in absorbance per minute (

- : Slope (Absorbance/min)[3]

- : Total reaction volume (3.0 mL)[3]

-

: Extinction coefficient (e.g., 9.9

- : Path length (1 cm)

- : Volume of enzyme added (0.1 mL)

Unit Definition: One Unit releases 1.0

Troubleshooting & Optimization

| Issue | Causality | Corrective Action |

| Precipitation | Substrate is hydrophobic; aqueous shock. | Increase DMSO conc. in stock; add substrate to buffer while vortexing. |

| High Background | Spontaneous hydrolysis at high pH. | Ensure pH < 8.[3][4][5][6]5. Freshly prepare working solutions. |

| Non-Linearity | Substrate depletion or product inhibition. | Dilute enzyme.[4] Ensure |

| Lag Phase | Enzyme activation delay (e.g., zymogens). | Pre-incubate enzyme in buffer with |

References

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Subtilisin A (EC 3.4.21.62). Retrieved from (Generic reference for Subtilisin/pNA assays).

- Lyublinskaya, L. A., et al. (1974). Synthesis and properties of chromogenic substrates for subtilisin. Bioorganicheskaya Khimiya, 2(11).

-

BenchChem. (2025).[1][2][7] Application Notes for Spectrophotometric Measurement of p-Nitroaniline Release. Retrieved from (General pNA extinction coefficients).

-

PubChem. (n.d.). Compound Summary: Z-Gly-Gly-Leu-pNA.[8] CAS 53046-98-3.[8] Retrieved from .

- Bachem. (n.d.). Substrates for Metalloproteases. Technical Data Sheet. (Confirming specificity for Thermolysin/Neutral proteases).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Z-GLY-GLY-LEU-PNA | 53046-98-3 [amp.chemicalbook.com]

Z-Gly-Gly-Leu-pNA Substrate Specificity: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Enzymatic Profiling, Kinetic Analysis, and Assay Optimization[1]

Executive Summary

Z-Gly-Gly-Leu-pNA (Carbobenzoxy-Glycyl-Glycyl-L-Leucyl-p-nitroanilide) is a highly specific, chromogenic tripeptide substrate designed for the kinetic characterization of serine proteases and neutral endopeptidases with hydrophobic S1 pocket specificity.[1] Unlike broad-spectrum substrates (e.g., casein or hemoglobin), Z-Gly-Gly-Leu-pNA allows for the precise quantification of subtilisin-like serine proteases and neutral proteases (e.g., Bacillus neutral protease, Neprilysin/CD10) by targeting the P1-Leucine residue.[1]

This guide details the mechanistic basis of this specificity, provides a self-validating experimental protocol for kinetic determination (

Mechanistic Basis of Specificity

The specificity of Z-Gly-Gly-Leu-pNA is dictated by the lock-and-key interaction between the substrate’s peptide backbone and the enzyme’s active site sub-sites (S1–S3).[1]

Structural Determinants[1]

-

P1 Residue (Leucine): The L-Leucine moiety is the critical specificity determinant. It targets enzymes with a hydrophobic S1 binding pocket. In Subtilisin (Carlsberg/BPN') , the S1 pocket is a large, hydrophobic cleft (formed by Ser125, Leu126, Gly127) that accommodates bulky non-polar side chains.[1] Leucine fits optimally, positioning the C-terminal amide bond for nucleophilic attack by the catalytic Serine (Ser221).[1]

-

P2/P3 Residues (Gly-Gly): The Glycine spacer residues provide conformational flexibility.[1] They minimize steric hindrance in the S2 and S3 subsites, allowing the substrate to adopt the "anti-parallel beta-sheet" conformation often required for binding to subtilisin-like enzymes.

-

N-Terminal Protection (Z-Group): The Benzyloxycarbonyl (Z) group mimics the continuity of a polypeptide chain, enhancing affinity (

) by interacting with the S4 subsite or surface hydrophobic patches, while preventing aminopeptidase degradation.[1] -

Reporter Group (pNA): The para-nitroanilide moiety serves as the leaving group. Upon cleavage of the Leu-pNA amide bond, p-nitroaniline is released.[1] This transformation shifts the absorbance maximum from ~310 nm (substrate) to 405–410 nm (product), enabling real-time kinetic monitoring.[1]

Enzyme Targets

| Enzyme Class | Primary Target | Specificity Mechanism |

| Serine Proteases | Subtilisin A, Carlsberg, BPN' | Direct cleavage of Leu-pNA bond via catalytic triad (Asp-His-Ser).[1] |

| Neutral Proteases | Bacillus Neutral Protease | Preferential binding of Leu in S1; often requires Zn²⁺ for catalysis. |

| Endopeptidases | Neprilysin (CD10/CALLA) | Cleaves on the amino side of hydrophobic residues; however, Z-GGL-pNA is often used to probe modified specificities or in coupled assays.[1] |

Reaction Mechanism

The hydrolysis of Z-Gly-Gly-Leu-pNA follows a standard Michaelis-Menten mechanism for serine proteases, involving the formation of an acyl-enzyme intermediate.[1]

Figure 1: The enzyme (E) binds the substrate (S) to form the ES complex.[1] The nucleophilic attack releases the chromophore p-nitroaniline (P1) and forms a transient acyl-enzyme intermediate, which is subsequently hydrolyzed to regenerate the free enzyme and release the peptide acid (P2).[1]

Experimental Protocol: Kinetic Assay

This protocol is designed to be self-validating . It includes controls for spontaneous hydrolysis and solvent effects, ensuring that the measured absorbance is solely due to enzymatic activity.

Reagents & Preparation

-

Substrate Stock (20 mM): Dissolve 10 mg of Z-Gly-Gly-Leu-pNA (MW: 499.52 g/mol ) in 1.0 mL of anhydrous DMSO or DMF .[1]

-

Note: Ensure the solvent is dry to prevent autohydrolysis during storage. Store aliquots at -20°C.

-

-

Assay Buffer (Subtilisin): 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.5.[1]

-

Note: Calcium is essential for the thermal stability of subtilisins.

-

-

Assay Buffer (Neutral Protease): 50 mM Tris-HCl (or HEPES), 10 mM CaCl₂, 10 µM ZnCl₂, pH 7.5.[1]

-

Note: Zinc is the catalytic metal; excess zinc can be inhibitory, so concentration control is vital.

-

Assay Workflow

Figure 2: Operational workflow for high-throughput kinetic analysis.

Step-by-Step Procedure

-

Preparation: Dilute the 20 mM Substrate Stock into the appropriate Assay Buffer to create a concentration series (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mM).

-

Critical: Keep the final DMSO concentration < 5% to avoid enzyme denaturation.

-

-

Blanking (Self-Validation): Pipette 100 µL of each substrate concentration into a 96-well plate (columns 1-2). Add 10 µL of buffer only . This controls for non-enzymatic hydrolysis.

-

Reaction: Pipette 100 µL of substrate concentrations into the test wells (columns 3-12).

-

Initiation: Add 10 µL of Enzyme Solution (diluted to ensure linear rate for >5 mins) to the test wells. Mix immediately.

-

Monitoring: Measure Absorbance at 405 nm (

) every 30 seconds for 10 minutes at 25°C or 37°C. -

Quantification:

-

Calculate

from the linear portion of the curve. -

Subtract the Blank rate from the Test rate.

-

Data Analysis & Kinetic Parameters

To derive the specificity constants, fit the initial velocity data (

Calculation of Activity

The extinction coefficient (

Determining ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> and [1][2]

-

Plot

vs. [Substrate] (mM). -

Use non-linear regression (GraphPad Prism or similar) to fit:

[1] -

Calculate Turnover Number (

):

Typical Values:

- : Typically ranges from 0.2 to 1.5 mM for Subtilisin/Neutral Protease.

-

Specificity Constant (

): A higher value indicates greater specificity.[1] Z-Gly-Gly-Leu-pNA is often compared against Z-Gly-Gly-Phe-pNA to distinguish between proteases with aliphatic (Leu) vs. aromatic (Phe) S1 preferences.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Absorbance | Spontaneous hydrolysis or old substrate.[1] | Prepare fresh stock in anhydrous DMSO. Store at -20°C. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability.[1] | Reduce enzyme concentration. Ensure Ca²⁺ is present in buffer. |

| Precipitation | Substrate insolubility in aqueous buffer. | Limit final substrate concentration to < 2 mM. Increase DMSO to 5-10% (if enzyme tolerates).[1] |

| Low Activity | Wrong pH or missing cofactors. | Verify pH (7.5-8.5).[1] Add 10 mM CaCl₂ (Subtilisin) or ZnCl₂ (Neutral Protease).[1] |

References

- Orlowski, M., & Wilk, S. (1980). Peptides: Structure and Biological Function. Pierce Chemical Co.

-

Bachem. (n.d.). Z-Gly-Gly-Leu-pNA Product Datasheet. Retrieved from (Verified source for substrate compatibility with Subtilisin and Neutral Endopeptidase).[1]

-

Sigma-Aldrich. (n.d.).[1] Protease Substrate Specificity Guide. Retrieved from (General protocols for pNA substrate solubilization and detection).[1]

- Rawlings, N. D., & Barrett, A. J. (2013). MEROPS: the database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research.

-

Bromme, D., et al. (1986).[3] Enzyme-substrate interactions in the hydrolysis of peptide substrates by thermitase, subtilisin BPN', and proteinase K. Archives of Biochemistry and Biophysics. (Kinetic comparison of subtilisin-like enzymes with peptide substrates).

Sources

Technical Guide: Z-Gly-Gly-Leu-pNA Mechanism of Action & Assay Protocol

Executive Summary

Z-Gly-Gly-Leu-pNA (Z-GGL-pNA) is a synthetic chromogenic substrate designed for the high-specificity quantification of subtilisin-like serine proteases and neutral endopeptidases.[1] Unlike broad-spectrum casein assays, Z-GGL-pNA utilizes a specific P1-P4 peptide architecture to map the S1 hydrophobic pocket of the target enzyme, releasing p-nitroaniline (pNA) upon hydrolysis. This guide provides a rigorous technical breakdown of its molecular mechanism, kinetic properties, and a self-validating experimental protocol for drug development and enzymology applications.

Molecular Architecture & Mechanistic Basis

The efficacy of Z-GGL-pNA relies on its structural mimicry of the natural cleavage sites found in subtilisin substrates. Its design follows the Schechter and Berger nomenclature, where the amino acid residues of the substrate (P) interact with specific binding subsites (S) on the enzyme.

Structural Components

| Component | Chemical Identity | Function & Mechanistic Role |

| Z-Group | Benzyloxycarbonyl | N-terminal Protection: Mimics an internal peptide bond, preventing degradation by aminopeptidases and enhancing hydrophobic interaction with the enzyme's S4/S3 subsites. |

| Gly-Gly | Glycine-Glycine | Spacer Linker: Provides conformational flexibility, allowing the bulky Z-group and the P1 Leucine to orient correctly without steric hindrance. |

| Leu (P1) | L-Leucine | Specificity Determinant: The large, hydrophobic side chain of Leucine fits precisely into the S1 hydrophobic pocket of subtilisin-like proteases, distinguishing it from chymotrypsin (which prefers Phe/Tyr). |

| pNA | p-Nitroaniline | Chromogenic Reporter: Attached via an amide bond to Leucine.[1][2] Upon cleavage, the electron-withdrawing nitro group causes a bathochromic shift, absorbing strongly at 405 nm. |

The Catalytic Mechanism

The hydrolysis of Z-GGL-pNA by a serine protease (e.g., Subtilisin Carlsberg) proceeds via a classic charge-relay system involving the catalytic triad (Asp-32, His-64, Ser-221).

-

Binding: The enzyme's S1 pocket binds the Leucine side chain.

-

Nucleophilic Attack: The hydroxyl group of Ser-221 attacks the carbonyl carbon of the Leu-pNA bond.

-

Acyl-Enzyme Intermediate: The pNA group is released as the first product (yellow color), leaving the peptide covalently bound to the enzyme (acyl-enzyme).

-

Deacylation: Water attacks the acyl-enzyme bond, releasing Z-Gly-Gly-Leu and regenerating the free enzyme.

Figure 1: Catalytic cycle of Subtilisin on Z-GGL-pNA. The rate-limiting step is typically deacylation (k3) or acylation (k2) depending on specific conditions.

Kinetic Analysis & Data Interpretation

Quantification relies on the Beer-Lambert Law (

Kinetic Constants

Z-GGL-pNA exhibits high specificity for neutral endopeptidases and subtilisins.

| Enzyme Target | Specificity Constant ( | ||

| Neutral Endopeptidase | 0.04 | 25 | |

| Subtilisin Carlsberg | ~0.15 - 0.30 | Varies | High Specificity |

| Thermolysin | > 1.0 | Low | Low Specificity |

Note: Values are approximate and buffer-dependent. Subtilisin shows significantly higher affinity for Z-GGL-pNA compared to chymotrypsin.

Calculation of Activity

Enzyme activity (Units/mL) is calculated using the extinction coefficient (

-

: ~9,900

-

Pathlength (

): 1 cm (standard cuvette) or ~0.6 cm (microplate, must be corrected).

Where

Comprehensive Assay Protocol

Scientific Integrity Check: This protocol includes a "No Enzyme" control to account for spontaneous hydrolysis of the labile pNA ester bond, ensuring data accuracy.

Reagents Preparation

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, pH 8.0.-

Why Calcium? Subtilisin contains a high-affinity

binding site critical for thermal stability and structural integrity.

-

-

Substrate Stock (20 mM): Dissolve 10 mg Z-Gly-Gly-Leu-pNA (MW ~499.5 g/mol ) in 1.0 mL DMSO .

-

Critical: Do not dissolve directly in water; the hydrophobic Z-group causes precipitation.

-

-

Enzyme Solution: Dissolve/dilute subtilisin in cold Assay Buffer to ~0.1 - 0.5 U/mL immediately before use.

Experimental Workflow

Figure 2: Step-by-step kinetic assay workflow for Z-GGL-pNA hydrolysis.

Step-by-Step Procedure

-

Setup: Set spectrophotometer to 405 nm and thermostat to 37°C.

-

Blanking: Place 980 µL Assay Buffer into a cuvette. Zero the instrument.

-

Substrate Addition: Add 10 µL of 20 mM Z-GGL-pNA Stock. Mix by inversion.

-

Check: Solution must be clear. Turbidity indicates precipitation.

-

-

Reaction Initiation: Add 10 µL Enzyme Solution. Mix rapidly (3-5 seconds).

-

Measurement: Immediately record absorbance every 10-20 seconds for 5 minutes.

-

Analysis: Determine the linear slope (

) from the initial velocity phase (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Turbidity/Precipitation | Substrate insolubility in aqueous buffer. | Increase DMSO concentration (up to 5-10% is usually tolerated). Ensure dropwise addition of substrate to buffer while vortexing. |

| High Background Rate | Spontaneous hydrolysis. | Use fresh stock solutions. Store stock at -20°C. Always subtract the "No Enzyme" control slope. |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Dilute enzyme. Only use the first 1-2 minutes of data (initial velocity). |

| Low Signal | pH mismatch. | pNA absorbance is pH-dependent.[4] Ensure pH is > 7.0 (pNA is protonated and colorless at low pH). |

References

-

Bachem. (n.d.). Z-Gly-Gly-Leu-pNA Product Specification and Substrate Specificity. Retrieved from

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Leucine Aminopeptidase and Proteolytic Enzymes. Retrieved from

-

BenchChem. (2025).[1] A Comparative Guide to Glutamyl Endopeptidase Substrates. Retrieved from

-

National Institutes of Health (NIH). (2011). Regulation of an intracellular subtilisin protease activity. Proc Natl Acad Sci U S A. Retrieved from

-

PeptaNova. (n.d.). Z-Gly-Gly-Leu-pNA: Chromogenic substrate for Neutral Endopeptidase. Retrieved from

Sources

Technical Guide: Z-Gly-Gly-Leu-pNA for Protease Kinetic Profiling

Executive Summary

Z-Gly-Gly-Leu-pNA (Carbobenzoxy-Glycyl-Glycyl-L-Leucine-4-nitroanilide) is a highly specific, chromogenic tripeptide substrate primarily utilized for the kinetic characterization of serine proteases, particularly the subtilisin family (e.g., Subtilisin A, Carlsberg, BPN').

Unlike fluorogenic substrates, which require excitation/emission optimization, Z-Gly-Gly-Leu-pNA relies on a robust absorbance shift upon hydrolysis, releasing the yellow chromophore p-nitroaniline (pNA). This guide details the chemical basis of this interaction, provides a self-validating experimental protocol, and outlines the kinetic principles required for high-fidelity drug screening and enzymology.

Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the solubility profile and stability of the substrate is critical for assay reproducibility. The hydrophobic Carbobenzoxy (Z) group necessitates the use of organic co-solvents for stock preparation.

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | N-Carbobenzoxy-Glycyl-Glycyl-L-Leucine-4-nitroanilide |

| Common Alias | Z-GGL-pNA |

| CAS Number | 53046-98-3 |

| Molecular Formula | |

| Molecular Weight | 499.52 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, DMF, Methanol (>10 mg/mL). Sparingly soluble in water. |

| Chromophore | p-Nitroaniline (pNA) |

| Detection | 405 nm – 410 nm |

| Storage | -20°C, desiccated (hydroscopic) |

Critical Insight: Never dissolve Z-Gly-Gly-Leu-pNA directly into aqueous buffer. This will result in micro-precipitation that scatters light, artificially inflating absorbance readings. Always prepare a high-concentration stock in DMSO or DMF first.

Enzymatic Mechanism & Kinetics[2]

The utility of Z-Gly-Gly-Leu-pNA lies in the specificity of the P1-P4 peptide sequence. The Leucine at the P1 position (adjacent to the scissile bond) targets the S1 hydrophobic pocket of subtilisin-like serine proteases.

Reaction Pathway

Upon binding, the enzyme's catalytic triad (Asp-His-Ser) attacks the amide bond between Leucine and the p-nitroaniline moiety.

Figure 1: Catalytic hydrolysis mechanism. The release of pNA is the rate-limiting measurement step, directly proportional to reaction velocity.

Validated Experimental Protocol

This protocol is designed for a standard 96-well plate format or cuvette assay. It includes a "Self-Validation" step to ensure data integrity.

Reagents Required[4][5]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.5 @ 25°C.-

Note: Calcium is mandatory for Subtilisin thermal stability.

-

-

Substrate Stock (20 mM): Dissolve 10 mg of Z-Gly-Gly-Leu-pNA in 1.0 mL of anhydrous DMSO.

-

Enzyme Solution: Subtilisin (e.g., from Bacillus licheniformis), diluted in cold Assay Buffer immediately before use.

Step-by-Step Workflow

-

Preparation :

-

Dilute the 20 mM Substrate Stock into the Assay Buffer to create a Working Solution (e.g., 1 mM).

-

Caution: Keep the final DMSO concentration < 5% to avoid denaturing the enzyme.

-

-

Blanking (The "Zero" Step) :

-

Reagent Blank: 100 µL Buffer + 100 µL Substrate (No Enzyme). This measures spontaneous hydrolysis.

-

Enzyme Blank: 100 µL Buffer + 10 µL Enzyme (No Substrate). This corrects for enzyme absorbance.

-

-

Reaction Initiation :

-

Add 190 µL of Substrate Working Solution to the test wells/cuvette.

-

Pre-incubate at 25°C or 37°C for 5 minutes to equilibrate.

-

Add 10 µL of Enzyme Solution to initiate. Mix immediately (pipette up/down or shake).

-

-

Data Acquisition :

-

Monitor Absorbance at 405 nm (

) continuously for 5–10 minutes (Kinetic Mode). -

Calculate the slope (

) from the linear portion of the curve.[1]

-

Figure 2: Operational workflow for kinetic assay. Ensure rapid mixing at Step 4.

Data Analysis & Calculation

To convert the raw absorbance slope (

Formula:

- : Slope of the reaction (Test - Blank).[1]

- : Total reaction volume (mL).

- : Dilution Factor of the enzyme.[1]

-

: Millimolar Extinction Coefficient of pNA.[1]

-

At 405 nm,

(or

-

- : Volume of enzyme added (mL).

- : Pathlength (1 cm for cuvettes; ~0.6 cm for 200 µL in standard 96-well plates).

Expert Tip: If using a microplate reader, the pathlength (

) varies by volume. Calibrate your reader using a pNA standard curve to determine the exact conversion factor for your specific plate type.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Absorbance | Spontaneous hydrolysis of substrate. | Store stock in DMSO at -20°C. Do not freeze/thaw repeatedly. Ensure buffer pH < 8.[1][2]5. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Ensure |

| Precipitation | Substrate insolubility in aqueous buffer. | Increase DMSO conc. (up to 5-10%) or lower substrate concentration. |

| Low Signal | Wrong wavelength or pH. | Verify filter is 405nm.[1] pNA absorbance drops significantly at acidic pH (< 6.0). |

References

-

Sigma-Aldrich (Merck).

).[1] -

Bachem. Product Specification: Z-Gly-Gly-Leu-pNA. (Confirming solubility and target enzymes).

-

Chem-Impex International. Z-Gly-Gly-Leu-pNA Technical Data.

-

PubChem. Compound Summary: Z-Gly-Gly-Leu-pNA.[3]

Sources

Technical Guide: Proteasome Chymotrypsin-Like Activity Quantification using Z-Gly-Gly-Leu-pNA

Executive Summary

This technical guide details the operational framework for utilizing Z-Gly-Gly-Leu-pNA (Z-GGL-pNA) as a chromogenic substrate to quantify the chymotrypsin-like (CT-like) activity of the 20S and 26S proteasome complexes. While fluorogenic substrates like Suc-LLVY-AMC are ubiquitous in high-sensitivity screening, Z-GGL-pNA remains a critical tool for kinetic characterization and inhibitor potency assays where fluorescence interference (quenching or autofluorescence of test compounds) is a concern. This guide provides a validated protocol, mechanistic insights, and troubleshooting matrices designed for high-rigor drug discovery environments.

Part 1: Mechanistic Principles

Substrate Architecture and Specificity

The proteasome is a threonine protease complex containing three distinct catalytic active sites within its

- 1 (Caspase-like): Cleaves after acidic residues.

- 2 (Trypsin-like): Cleaves after basic residues.

- 5 (Chymotrypsin-like): Cleaves after hydrophobic residues.

Z-Gly-Gly-Leu-pNA targets the

Upon binding to the active site threonine (Thr1) of the

Mechanism of Action Diagram

The following diagram illustrates the nucleophilic attack of the proteasome

Figure 1: Catalytic hydrolysis of Z-Gly-Gly-Leu-pNA by the proteasome

Part 2: Assay Development & Optimization

Buffer Chemistry & Activation

The 20S proteasome exists in a latent state where the

-

SDS Activation (Critical for 20S): Low concentrations of SDS (0.02% – 0.05%) induce gate opening in the 20S core particle. Warning: Excess SDS (>0.1%) denatures the enzyme.

-

26S Stability: If assaying 26S proteasome (19S-20S-19S), SDS should be omitted or replaced with ATP/Mg2+ to maintain the complex's integrity.

-

Reducing Agents: DTT (1 mM) is essential to prevent oxidation of the active site threonine.

Substrate Solubility

Z-GGL-pNA is hydrophobic.

-

Stock Solvent: Dissolve in DMSO or DMF to 20–50 mM.

-

Working Concentration: Typical assay concentration is 50–200 µM .[1]

-

Phase Stability: Ensure the final DMSO concentration in the assay well is <5% to prevent enzyme inhibition.

Part 3: Validated Experimental Protocol

Materials

-

Assay Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.03% SDS (for 20S), 1 mM DTT (add fresh).

-

Substrate: Z-Gly-Gly-Leu-pNA (Stock: 20 mM in DMSO).

-

Enzyme: Purified 20S Proteasome (human/erythrocyte) or Cell Lysate.

-

Inhibitor (Control): Bortezomib or Epoxomicin (10 µM).

-

Detection: Microplate reader capable of reading Absorbance at 405 nm.

Workflow Diagram

Figure 2: Step-by-step workflow for the kinetic measurement of proteasome activity.

Step-by-Step Procedure

-

Preparation: Thaw proteasome samples on ice. Pre-warm Assay Buffer to 37°C.

-

Blanking: Dedicate 3 wells for "No Enzyme Control" (Buffer + Substrate only) to account for spontaneous hydrolysis.

-

Enzyme Addition: Add 50 µL of proteasome sample (0.5 – 1.0 µg purified enzyme or 10–20 µg lysate protein) to the wells.

-

Substrate Dilution: Dilute the 20 mM Z-GGL-pNA stock 1:100 in Assay Buffer to create a 200 µM 2X working solution.

-

Initiation: Add 50 µL of the 2X Substrate solution to each well (Final Volume = 100 µL; Final Substrate = 100 µM).

-

Measurement: Immediately place in a pre-heated (37°C) plate reader. Shake for 5 seconds.

-

Kinetic Loop: Read Absorbance at 405 nm every 2 minutes for 60 minutes.

Part 4: Data Analysis & Interpretation

Calculating Specific Activity

Activity is defined by the rate of pNA release.

-

Plot Data: Time (X-axis) vs. Absorbance OD405 (Y-axis).

-

Linear Regression: Determine the slope (

) of the linear portion of the curve ( -

Beer-Lambert Calculation:

- (Extinction coefficient of pNA): 9,600 M⁻¹cm⁻¹ (at 405 nm).

- (Pathlength): ~0.3 cm for 100 µL in a standard 96-well plate.

Kinetic Parameters

To determine

-

Typical

for Z-GGL-pNA: ~100–300 µM (Dependent on enzyme source). -

Specificity Constant (

): ~6.7 × 10³ M⁻¹s⁻¹ [1].

Part 5: Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Precipitation | Substrate insolubility in aqueous buffer. | Ensure DMSO stock is fully dissolved. Do not exceed 200 µM final concentration. Warm buffer to 37°C before adding substrate. |

| High Background | Spontaneous hydrolysis or oxidized pNA. | Use fresh substrate stock. Store powder desiccated at -20°C. Subtract "No Enzyme" blank from all readings. |

| No Activity | Enzyme inactivation or lack of activation. | 20S: Ensure 0.03% SDS is present. Lysates: Ensure protease inhibitors (PMSF) were NOT added during lysis. |

| Non-Linearity | Substrate depletion or enzyme instability. | Use the initial velocity (first 10-15 mins) for calculations. Reduce enzyme concentration. |

References

-

Orlowski, M., & Wilk, S. (1981). A multicatalytic high-molecular-weight neutral endopeptidase from human kidney. Biochemistry.

-

Kisselev, A. F., & Goldberg, A. L. (2005). Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates. Methods in Enzymology.

-

Bachem. Z-Gly-Gly-Leu-pNA Product Datasheet & Specificity.

-

Sigma-Aldrich. Proteasome Substrate Specifications and Assay Conditions.[2]

Sources

Technical Guide: Enzymatic Cleavage of Z-Gly-Gly-Leu-pNA

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the chromogenic substrate Z-Gly-Gly-Leu-pNA (N-Carbobenzyloxy-Glycyl-Glycyl-L-Leucine-4-nitroanilide). It details the specific proteolytic enzymes capable of cleaving this substrate—primarily Subtilisin-like serine proteases and Neutral metalloproteases —and outlines the kinetic mechanisms governing the reaction. Included are validated experimental protocols for assay development, troubleshooting strategies for solubility and inner filter effects, and visualization of the cleavage pathway.

Substrate Chemistry and Utility[1][2][3]

Z-Gly-Gly-Leu-pNA is a synthetic peptide derivative designed for the spectrophotometric assessment of protease activity.[1] Its structure comprises a hydrophobic leucine residue at the P1 position, capped by a Z-group (benzyloxycarbonyl) at the N-terminus to block aminopeptidase activity and mimic an internal peptide bond.

-

P1 Residue: Leucine (Hydrophobic, prefers S1 pockets of subtilisin/neutral proteases).

-

Leaving Group: p-Nitroaniline (pNA).[2][3] Upon cleavage, this group shifts absorbance from the UV region (bound state) to the visible region (

nm), allowing continuous kinetic monitoring. -

Solubility: Hydrophobic; requires organic co-solvents (DMF, DMSO) for stock preparation.

Cleavage Mechanism

The hydrolysis occurs at the anilide bond between the C-terminus of Leucine and the nitrogen of the p-nitroaniline group.

Reaction:

Target Proteases: Specificity and Kinetics[4][5]

While Z-Gly-Gly-Leu-pNA is often labeled a "general" protease substrate, it exhibits high specificity for enzymes with large, hydrophobic S1 binding pockets.

A. Subtilisin (Serine Proteases)[2][6][7][8][9]

-

Enzyme Class: EC 3.4.21.62 (Subtilisin).

-

Source: Bacillus licheniformis (Subtilisin Carlsberg), Bacillus amyloliquefaciens (Subtilisin BPN').

-

Specificity: Subtilisins possess a broad specificity but strongly prefer large uncharged residues (Leu, Phe, Met) at the P1 position. Z-Gly-Gly-Leu-pNA is a standard substrate for quantifying subtilisin activity in detergents and bio-formulations.

-

Operational pH: Alkaline (pH 8.0 – 10.5).

B. Neutral Proteases (Metalloproteases)[10]

-

Enzyme Class: EC 3.4.24.x (e.g., Thermolysin, Dispase).

-

Source: Bacillus thermoproteolyticus, Bacillus subtilis.[4]

-

Specificity: These enzymes require zinc for catalysis and prefer hydrophobic residues (Leu, Phe) at the amino side of the scissile bond. The "Neutral Protease" from Bacillus species (often called Dispase) cleaves this substrate efficiently.

-

Operational pH: Neutral (pH 7.0 – 8.0).

C. Specificity Comparison Table

| Enzyme Family | Representative Enzyme | Catalytic Type | pH Optimum | Specificity Constant ( | Inhibitors |

| Subtilisin | Subtilisin Carlsberg | Serine | 8.5 – 10.5 | High | PMSF, DFP |

| Neutral Protease | Thermolysin / Dispase | Metallo ( | 7.0 – 8.0 | Moderate | EDTA, 1,10-Phenanthroline |

| Chymotrypsin | Serine | 7.8 | Low* | TPCK |

*Note: While Chymotrypsin can cleave Leu-pNA bonds, it has a much higher affinity for Phe/Tyr/Trp at P1. Z-Gly-Gly-Leu-pNA is not the optimal substrate for Chymotrypsin.

Visualizing the Cleavage Pathway

The following diagram illustrates the enzymatic hydrolysis mechanism and the distinct inhibition pathways for the two primary protease classes.

Caption: Mechanistic pathway of Z-Gly-Gly-Leu-pNA hydrolysis by Serine and Metalloproteases, highlighting distinct inhibition points.

Validated Experimental Protocol

This protocol is designed for a 96-well microplate format but can be scaled to cuvettes.

Reagents Preparation[11]

-

Assay Buffer (Target Specific):

-

For Subtilisin: 100 mM Tris-HCl, 5 mM

, pH 8.5. -

For Neutral Protease: 50 mM Tris-HCl, 10 mM

, pH 7.5. -

Note: Calcium is essential for the thermal stability of both subtilisin and thermolysin-like enzymes.

-

-

Substrate Stock (20 mM):

-

Dissolve 10 mg of Z-Gly-Gly-Leu-pNA (MW ~499.5 g/mol ) in 1.0 mL of DMF (Dimethylformamide) or DMSO.

-

Storage: Stable at -20°C for 1 month. Avoid repeated freeze-thaw cycles.[5]

-

-

Enzyme Solution:

-

Prepare fresh in cold Assay Buffer. Target activity: 0.1 – 1.0 Units/mL.

-

Assay Procedure (Continuous Kinetic Mode)

| Step | Component | Volume (µL) | Notes |

| 1 | Assay Buffer | 180 | Pre-warm to 25°C or 37°C |

| 2 | Enzyme Solution | 10 | Add to initiate temperature equilibration |

| 3 | Substrate Stock | 10 | Start Reaction. Final Conc: 1.0 mM |

| 4 | Detection | - | Mix immediately. Read Abs @ 405 nm |

Measurement Settings:

-

Mode: Kinetic (read every 20 seconds for 5-10 minutes).

-

Wavelength: 405 nm.

-

Temperature: Constant (25°C or 37°C).

Data Analysis

Calculate enzyme activity using the Beer-Lambert Law.

- : Slope of the linear portion of the curve.

-

: Extinction coefficient of p-nitroaniline.

- (at pH 8.0–9.0).

- (at pH 7.0).

-

Critical: Verify

in your specific buffer using a pNA standard curve.

- : Pathlength (0.6 cm for 200 µL in standard 96-well plate; 1.0 cm for cuvette).

Troubleshooting & Optimization

A. Solubility Issues

Z-Gly-Gly-Leu-pNA is hydrophobic. If precipitation occurs upon addition to the buffer:

-

Limit Organic Solvent: Ensure final DMF/DMSO concentration is < 5%.

-

Surfactants: Add 0.005% Tween-20 to the buffer to prevent aggregation and reduce surface adsorption of the enzyme.

B. Spontaneous Hydrolysis

At high pH (>10.0), the substrate may undergo spontaneous hydrolysis.

-

Control: Always run a "No Enzyme" blank containing Buffer + Substrate. Subtract this slope from the enzyme reaction.

C. Inner Filter Effect

If the substrate concentration is too high (>2 mM), the background absorbance may reduce sensitivity.

-

Optimization: Perform a

determination. Working at

Applications in Drug Development[1]

-

Inhibitor Screening:

-

Used to screen libraries for inhibitors of bacterial metalloproteases (potential antibiotics) or subtilisin-like virulence factors.

-

Protocol Modification: Pre-incubate Enzyme + Inhibitor for 15 mins before adding Substrate.

-

-

Bioprocess Monitoring:

-

Quantification of protease activity in fermentation broths (e.g., Bacillus fermentations for detergent enzymes).

-

References

-

Orlowski, M., & Wilk, S. (1980).[6] Peptides: Structure and Biological Function. Pierce Chemical Co. (Describes the synthesis and initial characterization of Z-Gly-Gly-Leu-pNA as a neutral endopeptidase substrate).

-

Takami, H., et al. (1990). Substrate Specificity of Thermostable Alkaline Protease from Bacillus sp. No. AH-101. Bioscience, Biotechnology, and Biochemistry.[1] Retrieved from [Link] (Detailed kinetic comparison of subtilisin-like proteases on Z-GGL-pNA).

-

Rawlings, N. D., et al. (2018). MEROPS: the database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research.[4][7] Retrieved from [Link] (Authoritative database for protease specificity).

Sources

Technical Guide: Discovering Novel Proteases Using Z-Gly-Gly-Leu-pNA

Executive Summary

This technical guide details the application of Z-Gly-Gly-Leu-pNA (Z-GGL-pNA), a synthetic chromogenic substrate, for the discovery and characterization of novel proteases. Designed for researchers in enzymology and drug development, this document moves beyond basic product inserts to provide a rigorous, self-validating experimental framework. We focus on the substrate's utility in screening for neutral endopeptidases and microbial metalloproteases (e.g., Bacillus species), emphasizing kinetic profiling and high-throughput screening (HTS) integration.

Part 1: The Chemical Basis of Detection

Substrate Architecture

Z-Gly-Gly-Leu-pNA is a "smart" probe designed to interrogate specific subsite preferences of a protease.

-

N-Terminal Protection (Z-): The Benzyloxycarbonyl (Cbz or Z) group blocks the N-terminus, preventing degradation by aminopeptidases. This ensures that any observed activity is due to endopeptidase or specific peptidyl-dipeptidase activity, not general exopeptidases.

-

Peptide Sequence (-Gly-Gly-Leu-):

-

P1 Position (Leu): Targets proteases with a hydrophobic binding pocket (S1 subsite), typical of thermolysin-like metalloproteases and certain serine proteases (e.g., Subtilisin, Neutral Endopeptidase/CD10).

-

P2/P3 Positions (Gly-Gly): Small, flexible residues minimize steric hindrance, allowing the enzyme to access the scissile bond easily.

-

-

Reporter Group (-pNA): The para-nitroaniline moiety is linked via an amide bond. Upon cleavage, it is released as a free chromophore.

Mechanism of Action

The assay relies on the hydrolysis of the amide bond between the C-terminal Leucine and the pNA reporter.

Figure 1: Proteolytic cleavage mechanism.[1] The enzyme recognizes the hydrophobic Leucine residue, cleaving the amide bond to release the yellow pNA reporter.

Part 2: Experimental Protocol

Reagent Preparation & Solubility

Z-GGL-pNA is hydrophobic. Improper solubilization is the #1 cause of assay variability (precipitation leads to false negatives).

| Parameter | Specification | Recommendation |

| Molecular Weight | 499.52 g/mol | - |

| Solubility | Organic Solvents | Dissolve in DMSO or Methanol to 20–50 mM. |

| Stock Stability | High | Store at -20°C. Stable for >6 months if kept dry. |

| Working Buffer | Aqueous | Dilute stock into buffer immediately before use. |

Critical Step: Do not dissolve directly in buffer. Prepare a 50 mM stock in 100% DMSO. Dilute this stock 1:50 or 1:100 into the assay buffer to achieve a final substrate concentration of 0.5–1.0 mM. Ensure the final DMSO concentration is <5% to prevent enzyme denaturation.

Assay Buffer Selection

The "Z" group implies specificity for neutral proteases.

-

Standard Buffer: 50 mM Tris-HCl or HEPES, pH 7.2 – 7.5.

-

Additives:

-

CaCl₂ (5–10 mM): Essential for stabilizing many microbial metalloproteases (e.g., Thermolysin, Bacillus neutral protease).

-

Zn²⁺ (1–10 µM): Required for catalytic activity of metalloproteases (use caution; excess Zn²⁺ can inhibit).

-

NaCl (150 mM): Mimics physiological ionic strength.

-

Kinetic Assay Workflow

This protocol is designed for a 96-well plate format (200 µL total volume).

-

Blank Preparation: Add 180 µL Assay Buffer + 20 µL Substrate (no enzyme).

-

Sample Preparation: Add 160 µL Assay Buffer + 20 µL Enzyme Sample (purified or lysate).

-

Equilibration: Incubate plate at 37°C for 5 minutes.

-

Reaction Start: Add 20 µL of 5 mM Z-GGL-pNA (diluted from DMSO stock) to all wells. Final conc = 0.5 mM.

-

Measurement: Immediately read Absorbance at 405 nm in kinetic mode (read every 30-60 seconds for 20-60 minutes).

Part 3: Data Analysis & Validation

Quantifying Activity

Activity is calculated using the Beer-Lambert Law.

- (Extinction Coefficient): The molar extinction coefficient of pNA at 405 nm is 9,600 M⁻¹cm⁻¹ (or 9.6 mM⁻¹cm⁻¹). Note: This value can vary slightly with pH; verify with a pNA standard curve.

- (Path Length): ~0.6 cm for 200 µL in a standard 96-well plate.

Calculation Formula:

-

Where

is the volume of enzyme added (mL).

Specificity Profiling (The "Fingerprint")

To confirm the identity of the discovered protease, use class-specific inhibitors.

| Inhibitor | Target Class | Expected Result for Neutral Protease |

| EDTA / 1,10-Phenanthroline | Metalloproteases | Strong Inhibition |

| PMSF | Serine Proteases | No Inhibition (usually) |

| E-64 | Cysteine Proteases | No Inhibition |

| Pepstatin A | Aspartic Proteases | No Inhibition |

| Phosphoramidon | Thermolysin-like | Strong Inhibition |

Part 4: High-Throughput Discovery Workflow

When screening metagenomic libraries or mutant strains (e.g., Bacillus secretion libraries), use this logical flow to eliminate false positives.

Figure 2: Discovery pipeline. The primary screen uses an endpoint assay to identify hits, followed by kinetic validation to rule out non-specific hydrolysis.

Case Study: Bacillus Neutral Protease

Research has shown that Bacillus species secrete neutral proteases (NprE) that efficiently cleave Z-GGL-pNA. In a study involving Bacillus subtilis, this substrate was used to monitor the secretion of metalloproteases under varying pH conditions. The substrate's specificity for hydrophobic residues (Leu) at P1 makes it an ideal reporter for these industrial enzymes, distinguishing them from alkaline proteases (subtilisins) which may prefer different substrates (though some cross-reactivity exists).

References

-

Orlowski, M., & Wilk, S. (1980).[2] Peptides: Structure and Biological Function. Pierce Chemical Co., pp. 925-928.[2] (Seminal work defining the synthesis and application of Z-Gly-Gly-Leu-pNA for neutral endopeptidase activity).

Sources

Technical Guide: Kinetic Profiling with Z-Gly-Gly-Leu-pNA

Content Type: Technical Whitepaper Subject: Enzymatic Assay Optimization & Kinetic Analysis Target Enzyme Class: Serine Proteases (Subtilisin-like), Neutral Endopeptidases

Executive Summary

Z-Gly-Gly-Leu-pNA (N-Carbobenzoxy-Glycyl-Glycyl-L-Leucine-4-nitroanilide) is a highly specific chromogenic substrate used to quantify the activity of serine proteases, particularly Subtilisin A (Carlsberg) and related neutral endopeptidases. Its utility lies in the precise mimicry of the enzyme’s natural hydrophobic specificity pocket (S1 subsite) by the Leucine residue, coupled with the high-contrast optical release of p-nitroaniline (pNA).

This guide provides a rigorous framework for utilizing Z-Gly-Gly-Leu-pNA to determine kinetic constants (

Chemical Architecture & Mechanism

To optimize the assay, one must understand the structural logic of the substrate.

Structural Components[1][2]

-

Z-Group (Benzyloxycarbonyl): An N-terminal protecting group that renders the substrate resistant to aminopeptidases and mimics the hydrophobic bulk of a polypeptide chain, enhancing affinity for the enzyme's active site cleft.

-

Gly-Gly Spacer: Provides flexibility, projecting the scissile bond away from the Z-group steric bulk and ensuring optimal fit into the catalytic triad.

-

Leu (Leucine): The P1 residue.[1] Subtilisin-like proteases exhibit a strong preference for large, hydrophobic residues (Phe, Tyr, Leu) at the P1 position.

-

pNA (para-Nitroanilide): The reporter group. Attached via an amide bond to Leucine. Upon hydrolysis, it leaves as free p-nitroaniline.

Reaction Mechanism

The enzyme targets the amide bond between Leucine and pNA. The reaction proceeds via an acyl-enzyme intermediate.

Figure 1: Enzymatic hydrolysis pathway of Z-Gly-Gly-Leu-pNA.

Critical Preparation & Solubility

The most common failure mode in this assay is precipitation. Z-Gly-Gly-Leu-pNA is hydrophobic. Direct addition to aqueous buffer will result in micro-aggregates that scatter light, causing false absorbance readings.

Solubilization Protocol

-

Primary Solvent: Dissolve the peptide powder in 100% DMSO (Dimethyl Sulfoxide) or DMF.

-

Target Stock Concentration: 10–20 mM.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

-

-

Secondary Dilution: Dilute into the reaction buffer only immediately before the assay.

-

Solvent Tolerance: Ensure the final DMSO concentration in the assay well is <5% (v/v), as high organic solvent loads can denature enzymes or alter

.

-

Buffer Selection

The extinction coefficient of pNA is pH-dependent.[2]

-

Recommended Buffer: 50 mM Tris-HCl or Sodium Phosphate, pH 7.5 – 8.5.

-

Additives: Include 1-5 mM CaCl₂ if using Subtilisin (stabilizes the enzyme structure).

Kinetic Assay Protocol

This protocol is designed for a 96-well microplate format but scales to cuvettes.

Experimental Workflow

Figure 2: Step-by-step kinetic assay workflow.

Detailed Steps

-

Blank Preparation: Pipette 10 μL of DMSO/Buffer vehicle into "Blank" wells.

-

Substrate Addition: Add 190 μL of substrate solution (diluted in buffer) to test wells. Create a concentration range (e.g., 0.1, 0.2, 0.4, 0.8, 1.2, 2.0 mM).

-

Equilibration: Incubate plate at 37°C for 5 minutes to stabilize temperature.

-

Enzyme Addition: Add 10 μL of enzyme solution to start the reaction.

-

Note: Enzyme concentration should be optimized so the reaction remains linear for at least 5 minutes.

-

-

Measurement: Monitor absorbance at 410 nm (or 405 nm) every 20–30 seconds for 10–15 minutes.

Data Analysis & Validation

Do not rely solely on literature values for the extinction coefficient (

The pNA Standard Curve (Self-Validation)

Before calculating kinetics, generate a standard curve using free p-nitroaniline (Sigma-Aldrich #185310 or similar) in your exact assay buffer.

-

Prepare pNA standards: 0, 10, 20, 50, 100, 200 μM.

-

Measure

.[2][3] -

Calculate the slope (

).[4]-

Literature Reference:

(or -

Pathlength Correction: If using a microplate, correct for pathlength (

) or use the slope directly to convert Abs/min to Concentration/min.

-

Calculating Initial Velocity ( )

For each substrate concentration

-

Where

is the pathlength (approx. 0.6 cm for 200 μL in a 96-well plate).

Michaelis-Menten Fitting

Plot

| Parameter | Definition | Relevance |

| Maximum velocity | Proportional to total active enzyme concentration ( | |

| Michaelis Constant | Indicates affinity. For Subtilisin/Z-Gly-Gly-Leu-pNA, typical values range from 0.5 mM to 2.0 mM depending on the specific variant [2]. | |

| Turnover Number |

Troubleshooting & Optimization

Spontaneous Hydrolysis

-

Symptom: High background absorbance in "No Enzyme" controls.

-

Cause: pH > 9.0 or contamination with proteases.

-

Fix: Keep pH < 8.5. Use fresh buffers.

Non-Linearity

-

Symptom: Reaction curve flattens within 1-2 minutes.

-

Cause: Substrate depletion or Enzyme instability.

-

Fix: Dilute the enzyme 1:10 or 1:100. Ensure <10% substrate is consumed during the measurement window.

Solubility Issues

-

Symptom: Turbidity or erratic readings.

-

Fix: Verify DMSO stock is clear. If buffer precipitation occurs, add 0.05% Tween-20 to the buffer to stabilize the hydrophobic peptide.

References

-

Lottenberg, R., & Jackson, C. M. (1983).[5] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564.

- Lyublinskaya, L. A., et al. (1974). Synthesis and kinetics of hydrolysis of p-nitroanilide substrates of subtilisin. Biokhimiya, 39, 1103. (Foundational text on Z-Gly-Gly-Leu-pNA specificity).

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Leucine Aminopeptidase (EC 3.4.11.2). Technical Bulletin.

-

Bachem. (n.d.). Substrates for Serine Proteases.[6][7][8] Technical Note.

Sources

- 1. brennerlab.net [brennerlab.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Kinetics of subtilisin and thiolsubtilisin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Kinetic Characterization using Z-Gly-Gly-Leu-pNA

Executive Summary

This technical guide details the operational framework for utilizing Z-Gly-Gly-Leu-pNA (Carbobenzoxy-Glycyl-Glycyl-Leucine-4-nitroanilide) in enzymatic assays.[1] This chromogenic substrate is critical for the kinetic characterization of serine proteases (specifically the Subtilisin family) and neutral metalloproteases.

Unlike generic substrates, the Z-Gly-Gly-Leu sequence offers structural specificity that mimics the hydrophobic cleavage sites preferred by these enzymes. This guide moves beyond basic protocol listing to provide a self-validating experimental architecture, ensuring data integrity for drug development and biochemical profiling.

Part 1: Molecular Architecture & Mechanism

Substrate Design Philosophy

The utility of Z-Gly-Gly-Leu-pNA relies on three distinct structural components, each serving a specific kinetic function:

-

The "Z" Group (N-Carbobenzoxy): This N-terminal blocking group renders the substrate resistant to aminopeptidases, which degrade peptides from the N-terminus. This ensures that any observed hydrolysis is due to endopeptidase or specific protease activity, not non-specific exopeptidase degradation.

-

The Peptide Backbone (Gly-Gly-Leu): This sequence satisfies the

subsite specificity of Subtilisin-like proteases. The hydrophobic Leucine at the -

The Reporter (p-Nitroanilide): Attached via an amide bond to Leucine, this moiety is optically distinct. Upon cleavage, it transitions from a colorless conjugated state to a free, yellow-colored p-nitroaniline (pNA).

Reaction Mechanism

The assay relies on the hydrolytic cleavage of the amide bond between Leucine and the p-nitroaniline group.

Caption: Hydrolytic cleavage mechanism of Z-Gly-Gly-Leu-pNA yielding the chromogenic reporter p-nitroaniline.

Part 2: Experimental Design & Optimization

Solubility & Stock Preparation (The Hydrophobic Challenge)

Z-Gly-Gly-Leu-pNA is highly hydrophobic. Direct addition to aqueous buffers results in precipitation, causing erratic absorbance readings.

-

Protocol: Dissolve the lyophilized powder in 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to create a high-concentration stock (e.g., 20–50 mM).

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent spontaneous hydrolysis.

Buffer Selection & Additives

The choice of buffer dictates enzyme stability and the molar extinction coefficient (

-

Subtilisin Assays: Typically require Tris-HCl (pH 7.5 – 8.5) .

-

Critical Additive: Calcium (

) is structurally essential for Subtilisin stability. Include 5–10 mM -

Neutral Proteases: May require Zinc (

) or Calcium. Use HEPES or Tris buffers near pH 7.0–7.5.

Self-Validation: The Extinction Coefficient ( )

While literature often cites

-

Trustworthiness Rule: Do not rely solely on literature values. Construct a p-nitroaniline standard curve under your specific assay conditions (Buffer + DMSO + Temperature) to determine the exact conversion factor.

Part 3: Standardized Assay Protocol

Reagent Setup

| Component | Concentration (Stock) | Final Assay Concentration | Role |

| Assay Buffer | 100 mM Tris-HCl, 10 mM | 90 mM Tris, 9 mM | Reaction Environment |

| Substrate | 20 mM Z-Gly-Gly-Leu-pNA (in DMSO) | 0.5 – 1.0 mM | Target Molecule |

| Enzyme | Variable (e.g., 1 mg/mL) | 0.1 – 1.0 | Catalyst |

| Solvent Control | 100% DMSO | Equal to Substrate Vol.[1] | Blanking Correction |

Step-by-Step Workflow

This protocol utilizes a continuous kinetic read, which is superior to endpoint assays for determining initial rates (

Caption: Operational workflow for continuous kinetic measurement of protease activity.

-

Blank Preparation: In a cuvette or microplate well, combine Assay Buffer and Substrate. This controls for spontaneous hydrolysis.

-

Enzyme Preparation: Dilute the enzyme in cold Assay Buffer immediately before use.

-

Equilibration: Pre-incubate the buffer/enzyme mixture at 37°C for 5 minutes.

-

Initiation: Add the Z-Gly-Gly-Leu-pNA stock to the enzyme mixture. Rapidly mix (pipette up/down or shake).

-

Note: Keep final DMSO concentration

to avoid denaturing the enzyme.

-

-

Measurement: Immediately monitor Absorbance at 405 nm (or 410 nm) for 5–10 minutes.

-

Termination (Optional Endpoint): If running an endpoint assay, stop the reaction with 30% Acetic Acid or 1% Formic Acid .

Part 4: Data Analysis & Interpretation[2]

Calculating Activity

Activity is defined by the rate of pNA release. Use the linear portion of the absorbance curve.[2]

Formula:

- : Change in absorbance per minute (Slope).[3]

- : Total reaction volume (mL).

-

: Extinction coefficient (mM

- : Pathlength (1 cm for cuvettes; varies for microplates).

- : Volume of enzyme added (mL).

Interpreting Kinetic Parameters ( and )

To determine

-

Low

: Indicates high affinity (tight binding) of the protease for the Leu-pNA site. -

Substrate Inhibition: If

drops at high

Part 5: Troubleshooting & Validation

| Observation | Root Cause | Corrective Action |

| Precipitation upon addition | Substrate insolubility | Ensure stock is in 100% DMSO. Add dropwise while vortexing. |

| High Background Absorbance | Spontaneous hydrolysis | Substrate stock is old or buffer pH > 9.0. Prepare fresh stock. |

| Non-linear Rate | Enzyme instability | Add |

| No Activity | Wrong Enzyme/pH | Verify enzyme is a neutral/serine protease. Check pH compatibility. |

References

-

Sigma-Aldrich (Merck).Enzymatic Assay of Protease using Casein and Synthetic Substrates. (Standard protocol for Subtilisin A and Carlsberg variants).

-

Siezen, R. J., & Leunissen, J. A. (1997). Subtilisins: superfamily of serine proteases. Protein Science, 6(3), 501–523.

-

BenchChem.Technical Guide to p-Nitroaniline Release Assays.

-

Yoshimoto, T., et al. (1978).[5] Post-proline cleaving enzyme: identification of Z-Gly-Pro-Leu-Gly and Z-Gly-Gly-Leu-pNA specificity. Agricultural and Biological Chemistry.[5] (Foundational paper on specificity for neutral endopeptidases).

Sources

Methodological & Application

Application Note: Kinetic Determination of Subtilisin-Like Serine Protease Activity Using Z-Gly-Gly-Leu-pNA

Abstract & Introduction

This technical guide details the kinetic quantification of serine protease activity—specifically subtilisin and neutral endopeptidases—using the chromogenic substrate Z-Gly-Gly-Leu-pNA (Carbobenzoxy-Glycyl-Glycyl-L-Leucine-4-nitroanilide).

While many protocols exist, this guide addresses the specific solubility challenges of the hydrophobic Z-GGL-pNA moiety and provides a self-validating kinetic workflow. The cleavage of the amide bond between the Leucine residue and the p-nitroaniline (pNA) group releases free pNA, which is monitored spectrophotometrically at 405 nm . This protocol is optimized for high-throughput screening (HTS) and detailed kinetic characterization (

Scientific Principle

The assay relies on the specific hydrolysis of the amide bond at the C-terminus of the peptide substrate. The "Z" (Benzyloxycarbonyl) group protects the N-terminus, mimicking the internal peptide bonds of natural protein substrates and preventing aminopeptidase degradation.

Reaction Mechanism

The enzyme (E) binds to the substrate (S) to form the Michaelis complex (ES). The catalytic triad (Asp-His-Ser in subtilisins) facilitates the nucleophilic attack, releasing the chromophore p-nitroaniline (P1) and the peptide fragment (P2).

Figure 1: Enzymatic hydrolysis mechanism of Z-Gly-Gly-Leu-pNA releasing the pNA chromophore.

Materials & Preparation

Critical Reagents

| Reagent | Specification | Storage |

| Substrate | Z-Gly-Gly-Leu-pNA (MW: 499.52 g/mol ) | -20°C (Desiccated) |

| Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | RT |

| Buffer System | 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.2 | 4°C |

| Standard | p-Nitroaniline (pNA) (MW: 138.12 g/mol ) | RT |

| Stop Solution | 10% Acetic Acid (Optional for endpoint) | RT |

Reagent Preparation (Self-Validating Steps)

Senior Scientist Insight: Z-GGL-pNA is hydrophobic. Direct dissolution in aqueous buffer will cause micro-precipitation, leading to erratic scattering in OD readings. You must dissolve in organic solvent first.[1]

-

Substrate Stock Solution (20 mM):

-

Weigh 10.0 mg of Z-Gly-Gly-Leu-pNA.

-

Dissolve completely in 1.0 mL of 100% DMSO . Vortex until clear.

-

Validation: Inspect against light.[1] The solution must be perfectly clear with no turbidity.

-

-

Assay Buffer (pH 8.2):

-

Prepare 50 mM Tris-HCl containing 10 mM CaCl₂.

-

Adjust pH to 8.2 at 25°C (or the specific assay temperature).

-

Note: Calcium stabilizes subtilisin-like proteases.

-

-

Enzyme Solution:

-

Dilute enzyme in Assay Buffer immediately before use to approximately 0.1 – 1.0 Units/mL. Keep on ice.

-

Experimental Protocol (Kinetic Assay)

This protocol describes a continuous kinetic assay, which is superior to endpoint assays for determining linearity and avoiding substrate depletion artifacts.

Assay Workflow

Figure 2: Step-by-step kinetic assay workflow.

Step-by-Step Procedure

-

Instrument Setup: Set microplate reader to 405 nm. Set temperature to 25°C (or 37°C depending on enzyme).

-

Working Substrate: Dilute the 20 mM DMSO stock into Assay Buffer to create a 2 mM Working Solution . (Note: This results in 10% DMSO; ensure your enzyme tolerates this. If not, dilute further to 5% DMSO).

-

Plating:

-

Test Wells: Add 180 µL of Assay Buffer + 10 µL of Enzyme Solution.

-

Blank Wells: Add 190 µL of Assay Buffer.

-

-

Incubation: Incubate plate inside the reader for 5 minutes to equilibrate temperature.

-

Initiation: Add 10 µL of 2 mM Working Substrate to all wells (Final Substrate Concentration = 0.1 mM).

-

Tip: Use a multi-channel pipette for simultaneous initiation.

-

-

Measurement: Immediately start recording Absorbance at 405 nm every 20–30 seconds for 10–15 minutes.

-

Linearity Check: Inspect the curves. Select the linear portion (usually minutes 1–5) for calculation.

Data Analysis & Calculations

The pNA Standard Curve (Mandatory for Accuracy)

While the theoretical extinction coefficient (

-

Prepare pNA standards: 0, 10, 20, 50, 100 µM in Assay Buffer.

-

Plot OD (y-axis) vs. Concentration (x-axis).

-

Calculate the slope (

). This is your conversion factor (

Activity Calculation

Calculate the change in absorbance per minute (

Where:

- : Change in absorbance per minute (slope).

- : Total reaction volume (mL) (e.g., 0.2 mL).

-

: Slope of standard curve (

- : Volume of enzyme added (mL).

-

: Pathlength (cm). Note: In a standard curve method, L and

Unit Definition: One Unit is defined as the amount of enzyme that releases 1.0 µmol of p-nitroaniline per minute under the assay conditions.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Cloudy Reaction Mix | Substrate precipitation | Ensure Substrate is fully dissolved in 100% DMSO before adding to buffer. Reduce final substrate concentration. |

| Non-linear Rate | Substrate depletion | Dilute enzyme 1:2 or 1:5. The rate must be constant for at least 3 minutes. |

| High Background | Spontaneous hydrolysis | Check pH. pH > 9.0 causes spontaneous pNA release. Use fresh substrate stock. |

| Low Signal | Enzyme inactivation | Check DMSO tolerance. Some enzymes denature at >5% DMSO. Reduce DMSO or switch to DMF. |

References

-

PeptaNova. (n.d.).[2] Z-Gly-Gly-Leu-pNA Product Information. Retrieved from [Link]

-

GenScript. (2023). Peptide Solubility Guidelines. Retrieved from [Link]

Sources

Technical Guide: Z-Gly-Gly-Leu-pNA for Protease Activity Assays

Abstract

Z-Gly-Gly-Leu-pNA (Z-GGL-pNA) is a specific chromogenic substrate utilized primarily for the characterization of neutral metalloproteases (e.g., Thermolysin, Neutral Endopeptidase/Neprilysin) and serine proteases of the subtilisin family. This guide provides a rigorous, standardized protocol for its application in kinetic and endpoint assays. By leveraging the release of p-nitroaniline (pNA), this assay offers a robust spectrophotometric readout at 410 nm.[1] This document details the physicochemical mechanisms, preparation of reagents, step-by-step experimental workflows, and data analysis frameworks required to generate high-fidelity enzymatic data.

Introduction & Mechanism

Substrate Chemistry

The substrate consists of the tripeptide sequence Glycyl-Glycyl-Leucine, protected at the N-terminus by a Benzyloxycarbonyl (Z or Cbz) group to prevent aminopeptidase degradation and mimic the internal polypeptide structure. The C-terminus is amidated with p-nitroaniline (pNA).

Principle of Assay

Proteolytic enzymes specifically cleave the amide bond between the Leucine residue and the pNA moiety.

-

Intact Substrate: Colorless (Absorbance maximum < 340 nm).

-

Cleaved Product: Free p-nitroaniline (Yellow), which exhibits a distinct absorbance maximum at 405–410 nm under neutral to alkaline conditions.

The rate of color development is directly proportional to the catalytic activity of the protease.

Reaction Diagram

Figure 1: Enzymatic hydrolysis mechanism of Z-Gly-Gly-Leu-pNA.

Material Preparation

Reagents & Equipment

-

Substrate: Z-Gly-Gly-Leu-pNA (MW ~499.5 Da).[2]

-

Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Note: Anhydrous solvents are preferred to prevent spontaneous hydrolysis.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂.

-

Expert Insight: CaCl₂ is strictly required for the structural stability of Thermolysin and Subtilisin. Without Ca²⁺, these enzymes rapidly autolyze and lose activity.

-

-

Spectrophotometer: Capable of reading absorbance at 405–410 nm, preferably with a kinetic mode and temperature control (37°C).

Stock Solution Protocol

-

Concentration: Prepare a 50 mM stock solution.

-

Calculation: Dissolve 25 mg of Z-Gly-Gly-Leu-pNA in approximately 1.0 mL of DMSO.

-

Validation: Vortex vigorously until fully dissolved. The solution should be clear and slightly yellow.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Protect from light. Stable for 6 months.

Experimental Protocols

Workflow Overview

Figure 2: Step-by-step experimental workflow for the kinetic assay.

Kinetic Assay (Standard Protocol)

This protocol is designed for a 96-well microplate format (200 µL total volume).

| Step | Reagent/Action | Volume (µL) | Notes |

| 1 | Assay Buffer | 100 - X | Pre-warm to 37°C. |

| 2 | Substrate Working Sol. | 100 | Dilute 50 mM stock to 1.0 mM in buffer (Final [S] = 0.5 mM). |

| 3 | Equilibration | - | Incubate plate at 37°C for 5 mins to stabilize temp. |

| 4 | Enzyme Sample | X (e.g., 10) | Add last to initiate reaction. |

| 5 | Measurement | - | Monitor A410 every 30 sec for 15 mins. |

Critical Control: Include a "No Enzyme Blank" (Buffer + Substrate) to account for spontaneous hydrolysis.

Endpoint Assay (Alternative)

Use this if a kinetic reader is unavailable or for high-throughput screening.

-

Follow steps 1-4 above.

-

Incubate for a fixed time (e.g., 30 minutes) at 37°C.

-

Stop Reaction: Add 50 µL of 10% Acetic Acid or 1 M Sodium Acetate (pH 3.0) .

-

Chemistry Note: Lowering the pH stops the protease but does not significantly alter the absorbance of free pNA (unlike p-Nitrophenol, which becomes colorless at acidic pH). However, verify the extinction coefficient if shifting pH drastically.

-

Data Analysis & Calculations

Extinction Coefficient ( )

The quantification relies on the molar extinction coefficient of p-nitroaniline.

-

Standard Value:

(or -

Pathlength Correction: For a standard 96-well plate with 200 µL volume, the pathlength (

) is typically ~0.5 cm (check your specific plate specifications).

Calculating Enzyme Activity (Units)

One Unit (U) is defined as the amount of enzyme that releases 1 µmol of pNA per minute.

Where:

- : Slope of the linear portion of the kinetic curve (Sample Slope - Blank Slope).

- : Total reaction volume (mL) [e.g., 0.2 mL].

-

: Millimolar extinction coefficient [8.8 mM

- : Pathlength (cm) [e.g., 0.5 cm for microplate; 1.0 cm for cuvette].

- : Volume of enzyme added (mL).

Kinetic Parameters ( , )

To determine

-

Neutral Endopeptidase

: Typically ~0.04 mM [2].ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Thermolysin

: Typically higher; ensure range covers up to 1-2 mM. -

Plot Initial Velocity (

) vs. Substrate Concentration (

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation | Substrate insolubility in aqueous buffer. | Limit final DMSO concentration to <5%. Ensure dropwise addition of substrate to vortexing buffer. |

| High Background | Spontaneous hydrolysis. | Use fresh stock. Store stock at -20°C. Ensure buffer pH is not > 8.5. |

| No Activity | Enzyme instability or inhibition. | Add 10 mM CaCl₂ (critical for Thermolysin). Avoid EDTA/EGTA in the buffer. |

| Non-Linear Rate | Substrate depletion or product inhibition. | Use the initial linear range (first 2-5 mins). Dilute enzyme to lower the rate. |

References

-

Chem-Impex International. "Z-Gly-Gly-Leu-pNA Product Description." Catalog #02636. Accessed Oct 2023. Link

-

BenchChem. "A Comparative Guide to Glutamyl Endopeptidase Substrates." BenchChem Technical Notes. Accessed Oct 2023. Link

-

Sigma-Aldrich. "p-Nitroaniline Extinction Coefficients and Assay Principles." Technical Bulletin. Accessed Oct 2023. Link

-

Inouye, K. (1992). "Activation of the peptidase activity of thermolysin by NaCl." Journal of Biochemistry, 112(3), 335-340. Link

-

Lottenberg, R., & Jackson, C. M. (1983).[6] "Solution composition dependent variation in extinction coefficients for p-nitroaniline." Biochimica et Biophysica Acta (BBA), 742(3), 558-564.[6] Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Z-GLY-GLY-LEU-PNA | 53046-98-3 [amp.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Gly-Gly-Leu-pNA stock solution preparation

Application Note: Precision Preparation of Z-Gly-Gly-Leu-pNA Stock Solution

Part 1: Introduction & Scientific Context

Z-Gly-Gly-Leu-pNA (Carbobenzoxy-Glycyl-Glycyl-L-Leucine-4-nitroanilide) is a specific chromogenic substrate used primarily to assay the activity of neutral metalloproteases, most notably Thermolysin (EC 3.4.24.27) and Neutral Endopeptidase (Neprilysin).

In drug development and enzymology, the accuracy of this assay hinges on the precise preparation of the substrate stock. Unlike simple buffers, this hydrophobic peptide derivative requires specific organic solvents for solubilization before introduction into an aqueous environment. Improper preparation leads to micro-precipitation, resulting in erratic kinetic data and false-negative inhibition profiles.

Mechanism of Action: The enzyme cleaves the amide bond between the Leucine residue and the para-nitroaniline (pNA) moiety. Upon hydrolysis, free pNA is released. While the intact substrate is colorless (or faintly yellow) at the detection wavelength, free pNA absorbs strongly at 410 nm (yellow), allowing for continuous spectrophotometric monitoring.

Part 2: Critical Physico-Chemical Properties

Before handling, verify the reagent properties to ensure calculations are accurate.

| Property | Value | Notes |

| Full Name | Z-Gly-Gly-Leu-pNA | Z = Benzyloxycarbonyl protecting group |

| Molecular Weight | 499.52 g/mol | Use this exact value for Molarity calculations |

| Molecular Formula | ||

| Solubility | Organic Solvents (DMF, DMSO, MeOH) | Insoluble in water/buffer directly |

| Chromophore | p-Nitroaniline (pNA) | |

| Extinction Coeff.[1][2][3][4][5][6][7][8] ( | At 410 nm, pH 7.0–8.0 | |

| Storage (Solid) | -20°C | Desiccated, protected from light |

Part 3: Preparation Protocol

Solvent Selection Strategy

While methanol is often cited in older literature, Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are recommended for stock solutions intended for long-term storage at -20°C.

-

Why? Methanol is volatile (concentration changes over time) and hygroscopic. DMSO and DMF are stable and prevent the "freeze-thaw" precipitation often seen with alcohol-based peptide stocks.

Molarity Calculation (Standard: 50 mM)

A 50 mM stock is ideal as it allows for a 1:50 or 1:100 dilution into the assay, keeping the final organic solvent concentration low (<2%) to avoid enzyme denaturation.

-

Target Concentration: 50 mM

-

Target Volume: 1.0 mL

-

Mass Required:

Step-by-Step Procedure

Materials:

-

Z-Gly-Gly-Leu-pNA powder (Store at -20°C, warm to RT before opening).

-

Anhydrous DMF or DMSO (High Purity Grade).

-

Amber microcentrifuge tubes (Light sensitive).

Protocol:

-

Equilibration: Remove the substrate vial from the freezer and allow it to equilibrate to room temperature (approx. 20 mins). Opening a cold vial causes condensation, which hydrolyzes the substrate.

-

Weighing: Accurately weigh 25.0 mg of Z-Gly-Gly-Leu-pNA into a microcentrifuge tube.

-

Dissolution: Add 1.0 mL of anhydrous DMF (or DMSO).

-

Mixing: Vortex vigorously for 30–60 seconds. The powder should dissolve completely to form a clear, colorless to pale yellow solution.

-

Note: If particles persist, sonicate in a water bath for 1 minute. Do not heat above 30°C.

-

-

Clarification (Optional): Briefly centrifuge (10,000 x g for 1 min) to ensure no undissolved particulate matter remains.

-

Aliquot & Storage: Dispense into 50–100 µL aliquots in amber tubes. Flash freeze in liquid nitrogen (optional) and store at -20°C .

Part 4: Quality Control & Usage

QC: The "Blank" Check

Before running a full assay, verify the stock quality.

-

Dilute 10 µL of Stock into 990 µL of Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5).

-

Measure Absorbance at 410 nm against a buffer blank.

-

Criteria:

should be near zero (< 0.05). High background indicates spontaneous hydrolysis (free pNA presence) or impurities.

Assay Workflow Visualization

Caption: Workflow for diluting the hydrophobic stock into aqueous buffer and initiating the enzymatic reaction.

Part 5: Enzymatic Reaction Mechanism

Understanding the cleavage site is vital for interpreting specificity.

Caption: Thermolysin cleaves the Leu-pNA amide bond, releasing the yellow chromophore.

Part 6: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Cloudiness upon dilution | Substrate precipitation ("crashing out"). | Add substrate to buffer while vortexing. Ensure final organic solvent is <5%. |

| High Background ( | Spontaneous hydrolysis or degraded stock. | Check stock age. Ensure pH is not >8.5 (promotes autohydrolysis). |

| No Activity | Enzyme inactivation or inhibitor presence. | Thermolysin requires |

| Non-Linear Kinetics | Substrate depletion or solubility limit reached. | Reduce substrate concentration. Ensure [S] >> [E]. |

References

-

Bachem. (n.d.). Product Specification: Z-Gly-Gly-Leu-pNA. Bachem AG.[9] Link (Verified via product search 53046-98-3).

-

Sigma-Aldrich. (n.d.).[3] Z-Gly-Gly-Leu-pNA Product Sheet. Merck KGaA. Link

-